Nitro Red

Description

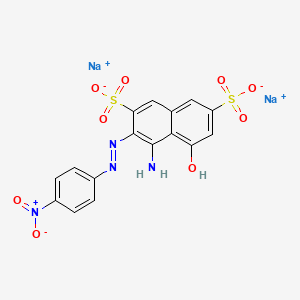

The exact mass of the compound Disodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)naphthalene-2,7-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O9S2.2Na/c17-15-14-8(5-11(7-12(14)21)30(24,25)26)6-13(31(27,28)29)16(15)19-18-9-1-3-10(4-2-9)20(22)23;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFVSYWEMCQEOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889769 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56431-61-9 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-nitrophenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056431619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Nitroreductase-Responsive Red Fluorescent Probes in Cellular Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data interpretation for nitroreductase-responsive red fluorescent probes, often generically referred to as "Nitro Red," in cellular assays. These probes are critical tools for detecting cellular hypoxia, a condition implicated in tumor progression and therapeutic resistance.

Introduction: The Role of Nitroreductase in Hypoxic Cells

Nitroreductases (NTRs) are a family of enzymes that are highly expressed in hypoxic cells.[1][2] These enzymes play a crucial role in the reduction of nitroaromatic compounds.[3][4] In the context of cellular imaging, this enzymatic activity is harnessed to activate specially designed pro-fluorescent probes.[5][6] The fundamental principle involves the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one through the specific action of nitroreductase, providing a detectable signal that is directly proportional to the enzyme's activity and, by extension, the level of cellular hypoxia.[7][8]

Bacterial nitroreductases, often used in these systems, catalyze the reduction of a nitro group (-NO2) on a probe molecule to an amino group (-NH2) in the presence of a reducing cofactor, typically NADH or NADPH.[9][10][11] This transformation triggers a significant change in the electronic properties of the probe, leading to a "turn-on" of fluorescence.[5][7]

General Mechanism of Action

The activation of a nitroreductase-responsive red fluorescent probe is a multi-step process that occurs within the cell. The core mechanism involves an enzymatic reduction that instigates a conformational or electronic change in the probe, leading to fluorescence.

The general workflow for the mechanism of action is as follows:

Caption: General mechanism of action of a nitroreductase-responsive fluorescent probe.

This process is highly specific due to the reliance on the elevated levels of nitroreductase found predominantly in hypoxic environments.[1][12]

Quantitative Data of Representative Probes

The performance of nitroreductase-responsive probes can be quantified by several key parameters. The following table summarizes the characteristics of various probes described in the literature, providing a comparative overview of their sensitivity and dynamic range.

| Probe Name/Identifier | Linear Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Fluorescence Enhancement (-fold) | Stokes Shift (nm) | Reference(s) |

| FD-NTR | Not Specified | 12 | Not Specified | Not Specified | [12] |

| NTR-NO2 | 0 - 4.5 | 58 | 30 | 111 | [5][7] |

| Py-SiRh-NTR | 0 - 10 | 70 | 28 | Not Specified | [6] |

| EBI-NO2 | Not Specified | 1 | 60 | Not Specified | [13] |

| Probe 63 | Not Specified | 51.5 | 4.3 | Not Specified | [14] |

| IND–NO2 | Not Specified | 160 (6.21 nM) | Not Specified | Not Specified | [11] |

Experimental Protocols

The following sections provide detailed methodologies for conducting cellular assays using nitroreductase-responsive probes.

In Vitro Assay for Nitroreductase Activity

This protocol outlines the steps for measuring the activity of a purified nitroreductase enzyme with a fluorescent probe.

Materials:

-

Purified nitroreductase enzyme

-

Nitroreductase-responsive fluorescent probe (e.g., "this compound" probe)

-

NADH (β-Nicotinamide adenine dinucleotide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorescent probe: Dissolve the probe in DMSO to a concentration of 1 mM.

-

Prepare a stock solution of NADH: Dissolve NADH in PBS to a concentration of 10 mM.

-

Prepare the reaction mixture: In a 96-well plate, prepare a final volume of 200 µL per well containing:

-

Initiate the reaction: Add the purified nitroreductase enzyme to the wells at various concentrations (e.g., 0-10 µg/mL).[6]

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-180 minutes), protected from light.[6]

-

Measure fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.

Cellular Imaging of Hypoxia

This protocol describes the use of a nitroreductase-responsive probe to visualize hypoxia in cultured cells.

Materials:

-

Cell culture medium

-

Nitroreductase-responsive fluorescent probe

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Induce Hypoxia: Transfer the cells to a hypoxia chamber (e.g., 1% O2) or treat with a hypoxia-mimicking agent for a specified duration (e.g., 12-24 hours) to induce nitroreductase expression.[15] A parallel set of cells should be maintained under normoxic conditions (20% O2) as a control.

-

Probe Incubation: Add the fluorescent probe to the cell culture medium at a final concentration typically ranging from 5 to 20 µM. Incubate for 1-2 hours at 37°C.[15]

-

Wash: Gently wash the cells twice with PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the red fluorescent signal.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a cell-based hypoxia detection assay using a nitroreductase-responsive probe.

References

- 1. mdpi.com [mdpi.com]

- 2. A nitroreductase-sensitive near-IR fluorescent biosensor for detecting tumor hypoxia in vivo - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00146J [pubs.rsc.org]

- 3. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroreductase - Wikipedia [en.wikipedia.org]

- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]

- 6. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A nitroreductase-sensitive near-IR fluorescent biosensor for detecting tumor hypoxia in vivo - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 9. ackerleylab.com [ackerleylab.com]

- 10. The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One step synthesis of red-emitting fluorescence turn-on probe for nitroreductase and its application to bacterial detection and oral cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of C.I. Disperse Red 13 (Nitro Red)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of C.I. Disperse Red 13, a monoazo dye commonly known in various industries. The synthesis is a classic example of diazo coupling, a fundamental reaction in organic chemistry for the preparation of azo compounds. This document outlines the chemical principles, experimental protocols, and purification methods, supported by quantitative data and visualizations to aid in laboratory-scale preparation and analysis.

Compound Overview

C.I. Disperse Red 13 is a synthetic organic compound belonging to the class of azo dyes. It is characterized by the presence of a diazene (-N=N-) functional group connecting two aromatic rings.

| Property | Value |

| Chemical Name | 2-[4-(2-chloro-4-nitrophenylazo)-N-ethylphenylamino]ethanol |

| C.I. Name | Disperse Red 13 |

| C.I. Number | 11115 |

| CAS Number | 3180-81-2 |

| Molecular Formula | C₁₆H₁₇ClN₄O₃ |

| Molecular Weight | 348.78 g/mol |

| Appearance | Dark red powder[1] |

| Melting Point | 122-129 °C[2] |

| λmax | 503 nm |

Synthesis Pathway

The synthesis of C.I. Disperse Red 13 is a two-step process involving:

-

Diazotization of 2-chloro-4-nitroaniline.

-

Azo coupling of the resulting diazonium salt with N-ethyl-N-hydroxyethylaniline.

The overall reaction scheme is a well-established method for producing azo dyes.[1]

Experimental Protocols

The following protocols are based on established procedures for diazotization and azo coupling reactions.

Step 1: Diazotization of 2-chloro-4-nitroaniline

This procedure describes the formation of the diazonium salt, which is a critical intermediate. The reaction must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Materials:

-

2-chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, prepare a solution of concentrated hydrochloric acid and water.

-

Disperse 2-chloro-4-nitroaniline in the acid solution and cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. This will form a fine slurry of the amine hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. It is crucial to maintain the temperature between 0 and 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the 2-chloro-4-nitrobenzenediazonium chloride intermediate and should be used immediately in the next step.

Step 2: Azo Coupling with N-ethyl-N-hydroxyethylaniline

The diazonium salt prepared in the previous step is a potent electrophile that will react with the electron-rich aromatic ring of N-ethyl-N-hydroxyethylaniline.

Materials:

-

Diazonium salt solution from Step 1

-

N-ethyl-N-hydroxyethylaniline

-

Suitable solvent (e.g., acetic acid)

-

Sodium acetate (for pH adjustment)

Procedure:

-

Dissolve N-ethyl-N-hydroxyethylaniline in a suitable solvent, such as acetic acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring. The reaction is typically rapid, and the azo dye will precipitate out of the solution as a colored solid.

-

The pH of the reaction mixture should be maintained in a mildly acidic to neutral range to facilitate the coupling reaction. Sodium acetate can be added to buffer the solution if necessary.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the crude C.I. Disperse Red 13 precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts and acids.

-

The crude product should be dried before proceeding to purification.

Purification

The crude product from the synthesis will likely contain impurities, including unreacted starting materials and side products. Purification is essential to obtain a high-purity compound for research and development purposes.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

General Procedure:

-

Select a suitable solvent or solvent system. For azo dyes like Disperse Red 13, polar organic solvents such as ethanol, acetone, or ethyl acetate are often good starting points. A mixed solvent system, for instance, ethanol-water, can also be effective.

-

Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the dye will decrease, and crystals of the purified compound will form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals to remove any residual solvent.

Column Chromatography

For a higher degree of purification or for separating isomers, column chromatography is a valuable technique.

General Procedure:

-

Select a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent). The eluent is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal eluent composition can be determined by thin-layer chromatography (TLC).

-

Pack a chromatography column with the stationary phase.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified C.I. Disperse Red 13.

Data Presentation

The following table summarizes the key quantitative data for C.I. Disperse Red 13.

| Parameter | Value | Technique |

| Melting Point | 122-129 °C | Capillary Melting Point |

| λmax | 503 nm | UV-Vis Spectroscopy |

| Purity (Commercial) | ~95% | HPLC |

Mandatory Visualization

The signaling pathway for the synthesis of C.I. Disperse Red 13 is a linear chemical transformation. The following Graphviz diagram illustrates the logical relationship between the reactants, intermediates, and the final product.

References

An In-depth Technical Guide to the Core Properties of Neutral Red: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Neutral Red, a versatile eurhodin dye. With applications ranging from a pH indicator to a vital stain in cytotoxicity assays, a thorough understanding of its chemical behavior is crucial for reliable and reproducible experimental outcomes. This document outlines quantitative solubility data, detailed experimental protocols for its use, and visual representations of its mechanism of action.

Core Properties of Neutral Red

Neutral Red (also known as Toluylene Red, Basic Red 5, or C.I. 50040) is a cationic dye that readily penetrates cell membranes, accumulating in the lysosomes of viable cells. This property forms the basis of its widespread use in cell viability and cytotoxicity assays. Its color change at different pH levels also makes it a valuable acid-base indicator.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇ClN₄ | [1] |

| Molecular Weight | 288.78 g/mol | [2][3] |

| Appearance | Dark green to blackish-green powder | [3][4] |

| Melting Point | 290 °C (decomposes) | [5] |

| pKa | 6.7, 7.4 (at 25°C) | [2] |

| Maximum Absorption (λmax) | 540 nm, 533 nm, 544 nm, 529 nm, 454 nm | [2] |

Solubility Profile

The solubility of Neutral Red is a critical factor in the preparation of stock solutions and working concentrations for various assays. It is generally soluble in water and polar organic solvents.

Aqueous Solubility

Neutral Red is soluble in water, forming a cherry-red solution.[2]

| Solvent | Solubility | Reference |

| Water | 50 g/L | [2] |

| Water | 10 mg/mL (dark red solution) |

Organic Solvent Solubility

Neutral Red exhibits solubility in a range of organic solvents, which is particularly relevant for its use in certain biological assays where stock solutions are prepared in solvents like DMSO or ethanol.

| Solvent | Solubility | Reference |

| Ethanol (absolute) | 1.8% | [5] |

| Ethanol | 2 mg/mL | [6] |

| DMSO | 58 mg/mL (200.84 mM) | [6] |

| DMSO | 100 mg/mL (346.28 mM) (with warming) | [7] |

| Ethylene glycol ether | 3.75% | [5] |

| Ethylene glycol | 3.0% | [5] |

| Xylene | Almost insoluble | [5] |

Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[6]

Stability Properties

The stability of Neutral Red is influenced by factors such as pH, light, and temperature. Understanding these properties is essential for the proper storage and handling of the dye and its solutions to ensure the integrity of experimental results.

pH Stability and Indicator Properties

Neutral Red is a well-known pH indicator, exhibiting a distinct color change from red in acidic conditions to yellow in alkaline conditions. This transition occurs in the pH range of 6.8 to 8.0.[1][2][8] Solutions of Neutral Red in strong sulfuric acid appear green, which turn blue upon dilution and then red.[2]

Temperature and Light Stability

Neutral Red powder is stable and can be stored at room temperature.[3] However, for long-term storage, temperatures between +5°C and +30°C are recommended.[5] Stock solutions of Neutral Red are light-sensitive and should be protected from light.[9] For instance, a stock solution of 4 mg/mL in PBS can be stored for up to 2 months at room temperature when protected from light.[10] For longer-term stability, it is recommended to store stock solutions at -20°C or -80°C, where they can be stable for up to a year.[6] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solutions.[6] Working solutions of Neutral Red in cell culture medium are generally not stable and should be prepared fresh and used within 24 hours.[9][11]

Experimental Protocols

The most common application of Neutral Red in the fields of toxicology and drug development is the Neutral Red Uptake (NRU) assay for assessing cell viability and cytotoxicity.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is directly proportional to the number of viable cells.

4.1.1 Materials

-

Neutral Red powder

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[10]

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

4.1.2 Preparation of Reagents

-

Neutral Red Stock Solution (e.g., 4 mg/mL): Dissolve 40 mg of Neutral Red powder in 10 mL of PBS. Protect from light and store at 4°C for up to 2 months.[10]

-

Neutral Red Working Solution (e.g., 40 µg/mL): On the day of the assay, dilute the stock solution 1:100 in pre-warmed cell culture medium. This solution should be used within 24 hours.[9][10]

-

Destain Solution: Prepare a solution of 50% ethanol, 49% deionized water, and 1% glacial acetic acid.[10]

4.1.3 Assay Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period.

-

Staining: Remove the treatment medium and add the Neutral Red working solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Washing: Remove the staining solution and wash the cells with PBS to remove any unincorporated dye.

-

Destaining: Add the destain solution to each well to extract the dye from the cells.

-

Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion

Neutral Red is a robust and versatile dye with well-characterized solubility and stability profiles. Its utility as both a pH indicator and a vital stain for cell viability assessment makes it an indispensable tool in various scientific disciplines. Adherence to proper storage and handling procedures, particularly concerning light protection and the fresh preparation of working solutions, is paramount for achieving accurate and reproducible results in experimental settings. This guide provides the foundational knowledge required for the effective application of Neutral Red in research, toxicology, and drug development.

References

- 1. Neutral Red | C15H17ClN4 | CID 11105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neutral Red CAS#: 553-24-2 [m.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. chembk.com [chembk.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neutral red - Wikipedia [en.wikipedia.org]

- 9. assaygenie.com [assaygenie.com]

- 10. re-place.be [re-place.be]

- 11. abcam.co.jp [abcam.co.jp]

The Chemistry and Application of Nitroreductase-Responsive Fluorescent Probes with Red Emission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties, mechanism of action, and experimental application of nitroreductase-responsive fluorescent probes that exhibit red to near-infrared (NIR) emission. While a specific dye termed "Nitro Red" is not prominently documented, a significant class of fluorescent probes incorporates a nitroaromatic quenching group attached to a red-emitting fluorophore. These probes are instrumental in the detection of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells, making them valuable tools in cancer research and drug development.

Core Principles and Mechanism of Action

Nitroreductase-responsive fluorescent probes operate on a "turn-on" mechanism. In their native state, the probes are non-fluorescent or weakly fluorescent. The nitro group, a strong electron-withdrawing moiety, effectively quenches the fluorescence of the attached fluorophore through mechanisms such as photoinduced electron transfer (PET).[1]

The detection principle relies on the enzymatic activity of nitroreductase. In the presence of a cofactor, typically NADH, NTR selectively reduces the nitro group to an amino group.[2] This conversion eliminates the quenching effect, leading to a significant increase in fluorescence intensity, often with a large Stokes shift.[3] This "turn-on" response allows for the sensitive and selective detection of NTR activity in various biological systems.[4][5]

The general reaction catalyzed by nitroreductase is a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates to form the final amino product.[6] This transformation is critical for the activation of these fluorescent probes.

Spectral Properties of Selected Nitroreductase Probes

The following table summarizes the key spectral properties of several representative nitroreductase-responsive fluorescent probes with red or near-infrared emission, as documented in the scientific literature.

| Probe Name/Identifier | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent/Buffer | Reference |

| Probe 1 (Resorufin-based) | ~550 (after reaction) | ~585 (after reaction) | Not specified | Not specified | Not specified | [5] |

| Py-SiRh-NTR | Not specified | ~680 (after reaction) | Not specified | Not specified | 10 mM PBS buffer (pH 7.4), 200 µM NADH | [4] |

| NTR-NO₂ | ~425 (after reaction) | Not specified | Not specified | Not specified | PBS buffer (pH 7.4, 20% DMSO), 500 µM NADH | [7] |

| TNB (BODIPY-based) | 572 | Almost non-fluorescent initially | Not specified | Not specified | Not specified | [1] |

| Heptamethine Cyanine Probes | Red-shifted | Red-shifted | Not specified | Not specified | Not specified | [8] |

Experimental Protocols

General Protocol for Nitroreductase Activity Assay

This protocol outlines a general method for determining nitroreductase activity using a turn-on fluorescent probe. Specific parameters such as probe concentration, incubation time, and excitation/emission wavelengths should be optimized for the particular probe being used.

-

Reagent Preparation :

-

Prepare a stock solution of the nitroreductase-responsive fluorescent probe in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of NADH in a buffer appropriate for the enzyme, typically a phosphate-buffered saline (PBS) at pH 7.4.

-

Prepare a solution of nitroreductase enzyme in the same buffer.

-

-

Assay Procedure :

-

In a microplate or cuvette, combine the buffer, NADH solution, and the fluorescent probe to the desired final concentrations.

-

Initiate the reaction by adding the nitroreductase enzyme solution.

-

Incubate the reaction mixture at a controlled temperature, often 37°C.[7]

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.[3] A spectrofluorometer is used for this measurement.[9]

-

A control reaction without the nitroreductase enzyme should be run in parallel to measure any background fluorescence.

-

-

Data Analysis :

-

Plot the fluorescence intensity against time to determine the initial reaction rate.

-

To determine the limit of detection, the assay can be performed with varying concentrations of the nitroreductase enzyme.[5]

-

Protocol for Measuring Absorption and Emission Spectra

This protocol describes the general steps for characterizing the spectral properties of a fluorescent dye.

-

Sample Preparation :

-

Prepare a dilute solution of the fluorescent probe in a spectroscopy-grade solvent.[9] The concentration should be low enough to avoid inner filter effects.

-

Prepare a blank sample containing only the solvent.

-

-

Absorption Measurement :

-

Use a spectrophotometer to measure the absorbance of the sample across a range of wavelengths.[9]

-

The instrument should be zeroed with the blank solvent before measuring the sample.

-

The wavelength of maximum absorbance (λ_abs) is a key parameter.

-

-

Emission Measurement :

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.[9]

-

The sample is excited at or near its absorption maximum.

-

The emission is scanned over a range of longer wavelengths to determine the emission maximum (λ_em).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of probe activation and a typical experimental workflow for utilizing these probes.

Caption: Mechanism of Nitroreductase Probe Activation.

Caption: General Workflow for NTR Detection.

Applications in Drug Development and Research

The unique properties of these nitroreductase-responsive probes make them highly valuable in several areas of research and development:

-

Hypoxia Imaging : Since nitroreductase is overexpressed in hypoxic tumors, these probes serve as excellent tools for imaging the hypoxic status of tumor cells and tissues.[2][10]

-

Cancer Diagnosis : The level of nitroreductase can be a biomarker for aggressive tumors, and these probes offer a method for early tumor diagnosis.[4][10]

-

Drug Screening : These probes can be used to screen for compounds that inhibit nitroreductase activity, which could have therapeutic potential.

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT) : In GDEPT, a nitroreductase gene is delivered to tumor cells, which then express the enzyme. This allows for the targeted activation of a prodrug that is a substrate for the nitroreductase. Fluorescent probes for NTR can be used to monitor the expression and activity of the enzyme in this therapeutic approach.[6]

References

- 1. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]

- 8. Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "Nitro Red": A Case of Mistaken Identity in Scientific Research

While the name "Nitro Red" evokes the precision and complexity of modern pharmacology, a comprehensive review of scientific and chemical literature reveals that this term does not correspond to a recognized compound within the domains of drug development or biological research. Instead, "this compound" is a trivial name or trade name for the chemical compound with the CAS number 56431-61-9, an azo dye formally known as disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonate.[1][2][3][4][5]

The name "this compound" is also prominently used in the branding of commercial consumer products, including fragrances and automotive lubricants, which may be the source of the inquiry. However, these products have no connection to a specific, biologically active molecule of the same name.

Chemical and Physical Properties

The available quantitative data for disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonate is summarized below.

| Property | Value | Source |

| CAS Number | 56431-61-9 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₉S₂ | [5][6] |

| Molecular Weight | 512.38 g/mol | [6] |

| IUPAC Name | Disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonate | [2] |

| Synonyms | This compound, Rojo Nitro | [1] |

Discovery and Historical Background

There is no scientific literature available detailing the discovery or the historical development of disodium 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonate for any specific research purpose. As an azo dye, its origins are likely rooted in the chemical industry for coloration purposes, a field with a history stretching back to the 19th century. However, specific details for this particular compound are not documented in accessible scientific databases.

Mechanism of Action and Biological Significance

A thorough search of biomedical and pharmacological literature reveals no studies on the mechanism of action of "this compound" or its formal chemical counterpart in any biological system. There are no described signaling pathways, cellular targets, or therapeutic effects associated with this compound. The absence of such data indicates that it is not a compound of interest in the fields of drug development or life sciences research.

Experimental Protocols and Methodologies

Consistent with the lack of research on its biological activity, there are no published experimental protocols detailing the use of "this compound" in a scientific research context. Standard methodologies for the synthesis and characterization of azo dyes would apply, but no specific, key experiments are available to be cited or detailed.

Conclusion

The inquiry for an in-depth technical guide on "this compound" for a scientific audience appears to be based on a misunderstanding of the term. The chemical entity associated with the name is an azo dye with no documented history of use or investigation in a biological or pharmaceutical context. Therefore, the core requirements of the request, including the detailing of experimental protocols and the visualization of signaling pathways, cannot be fulfilled. The scientific community does not recognize "this compound" as a compound with a significant body of research behind it.

References

- 1. Page loading... [guidechem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound CAS#: 56431-61-9 [m.chemicalbook.com]

- 4. This compound | 56431-61-9 [chemicalbook.com]

- 5. This compound, CasNo.56431-61-9 Watson International Ltd United Kingdom [watson.lookchem.com]

- 6. C16H10N4Na2O9S2 | C16H10N4Na2O9S2 | CID 170839481 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Biological Targets of Nitroaromatic Compounds: A Technical Guide for Researchers

An In-depth Examination of Nitroreductases and Their Role in Prodrug Activation

This technical guide provides a comprehensive overview of the primary biological targets of nitroaromatic compounds, colloquially referred to as "Nitro Red." The central focus is on the family of nitroreductase enzymes, which are pivotal in the metabolism of these compounds and hold significant promise in therapeutic strategies, particularly in the activation of anticancer prodrugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the key biological processes.

Introduction to Nitroreductases: The Primary Targets

Nitroaromatic compounds exert their biological effects primarily through their interaction with a class of enzymes known as nitroreductases (NTRs). These enzymes, found predominantly in bacteria and to a lesser extent in eukaryotes, catalyze the reduction of the nitro group (NO₂) on these compounds to corresponding nitroso, hydroxylamine, and amine derivatives.[1][2] This enzymatic reduction is a critical activation step for a range of prodrugs, converting them into potent cytotoxic agents.

The two most extensively studied nitroreductases are NfsA and NfsB from Escherichia coli. These flavoenzymes utilize NAD(P)H as a reducing cofactor and operate through a ping-pong bi-bi redox reaction mechanism.[3] The reduction of the electron-withdrawing nitro group to an electron-donating group fundamentally alters the electronic properties of the parent compound, often "unmasking" a cytotoxic effector.[1]

Quantitative Analysis of Nitroreductase-Substrate Interactions

The efficiency of a nitroreductase in activating a specific prodrug is a key determinant of its therapeutic potential. This is quantified by the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Below are tables summarizing the kinetic parameters for E. coli NfsA and NfsB with various nitroaromatic substrates.

Table 1: Kinetic Parameters of E. coli NfsA with Various Nitroaromatic Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |

| CB1954 | 42 ± 1 | - | ~1.8 x 10⁵ | NADPH | [4] |

| Nitrofurazone | 23.1 | 12 | 1.9 x 10⁶ | NADPH | [4] |

| 2,4-Dinitrotoluene | - | - | - | NADPH | [5] |

| Metronidazole | - | - | - | NADPH | [5] |

Table 2: Kinetic Parameters of E. coli NfsB with Various Nitroaromatic Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |

| CB1954 | - | 862 | ~2.1 x 10⁴ | NADH/NADPH | [6] |

| Nitrofurazone | 225 | 1847 | 1.2 x 10⁵ | NADH | [7] |

| 2,4-Dinitrotoluene | - | - | - | NADH/NADPH | [5] |

| Metronidazole | - | - | - | NADH/NADPH | [5] |

Table 3: Inhibition Constants (Ki) and IC50 Values for Nitroreductase Inhibitors

| Inhibitor | Enzyme | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |

| Ellagic acid | E. coli NfsA | 0.40 | 0.67 | Competitive | [8] |

| Betulinic acid | E. coli NfsA | 0.68 | - | Competitive | [8] |

| Dicoumarol | E. coli NfsA | - | - | - | [9] |

| Fumarate | E. coli NfsA | - | - | Mixed | [10] |

Signaling Pathways Activated by Nitroreductase-Mediated Prodrug Conversion

The cytotoxic effects of many nitroaromatic prodrugs are initiated following their activation by nitroreductases. The resulting reactive species are often potent DNA alkylating agents, leading to significant DNA damage.[11] This damage triggers a cascade of downstream signaling events, collectively known as the DNA Damage Response (DDR), which ultimately determines the fate of the cell.

A key player in the DDR is the tumor suppressor protein p53.[7][12] Upon sensing DNA damage, p53 is stabilized and activated through post-translational modifications, including phosphorylation.[13] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[7][14] If the DNA damage is too severe to be repaired, p53 promotes apoptosis, or programmed cell death, by upregulating pro-apoptotic proteins such as Bax and PUMA.[4][7]

The apoptotic cascade is executed by a family of proteases called caspases.[1] DNA damage can lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3.[15] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction between nitroreductases and nitroaromatic compounds.

Nitroreductase Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies described in the literature and is suitable for measuring the activity of purified nitroreductase or for screening inhibitors.[16][17]

Materials:

-

Purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB)

-

Nitroaromatic substrate (e.g., nitrofurazone, CB1954)

-

NAD(P)H (Nicotinamide adenine dinucleotide phosphate, reduced)

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4

-

Substrate Stock Solution: 10 mM of the nitroaromatic substrate dissolved in DMSO

-

Cofactor Stock Solution: 10 mM NAD(P)H in Assay Buffer (prepare fresh and keep on ice)

-

96-well, clear, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture as follows (for a final volume of 200 µL):

-

160 µL Assay Buffer

-

10 µL Substrate Stock Solution (final concentration will vary depending on the experiment, e.g., 500 µM)

-

10 µL Enzyme Solution (diluted in Assay Buffer to the desired concentration, e.g., 1-10 µg/mL)

-

-

Control Wells: Prepare control wells containing:

-

No-enzyme control: Replace the enzyme solution with an equal volume of Assay Buffer.

-

No-substrate control: Replace the substrate stock solution with an equal volume of DMSO.

-

-

Initiation of Reaction: Initiate the reaction by adding 20 µL of the Cofactor Stock Solution to each well to achieve a final concentration of, for example, 200 µM.

-

Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NAD(P)H.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction rate against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

-

Determination of IC50 for Nitroreductase-Activated Prodrugs (Cell-Based Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a nitroreductase-activated prodrug on cancer cells expressing the nitroreductase enzyme. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.[18][19]

Materials:

-

Cancer cell line engineered to express a nitroreductase (and a corresponding wild-type control cell line)

-

Complete cell culture medium

-

Nitroaromatic prodrug

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the prodrug in DMSO.

-

Perform serial dilutions of the prodrug in complete medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the prodrug. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the prodrug concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Nitroreductases represent a critical class of biological targets for nitroaromatic compounds. The ability of these enzymes to metabolize and activate prodrugs has significant implications for the development of novel cancer therapies. Understanding the quantitative aspects of enzyme-substrate interactions, the downstream signaling pathways, and the appropriate experimental methodologies is paramount for researchers in this field. This guide provides a foundational resource to aid in the design and execution of studies aimed at harnessing the therapeutic potential of the nitroreductase-prodrug system.

References

- 1. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 6. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53: DNA Damage Response and Cancer [sigmaaldrich.com]

- 8. The caspase-activated DNase: apoptosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroreductase-activated nitric oxide (NO) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nitroreductase activity assay [bio-protocol.org]

- 17. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

In Silico Modeling of Nitroreductase Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding hydroxylamines and amines. This catalytic activity is of significant interest in several fields, including bioremediation of environmental pollutants and, notably, in medicine for the activation of prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT) for cancer treatment. In GDEPT, a gene encoding a bacterial nitroreductase is delivered to tumor cells, which then express the enzyme. Subsequent administration of a non-toxic nitroaromatic prodrug leads to its activation into a potent cytotoxic agent specifically within the tumor, minimizing systemic toxicity.

The efficacy of such therapeutic strategies hinges on the efficient interaction between the nitroreductase and the prodrug. In silico modeling plays a crucial role in understanding these interactions at a molecular level, facilitating the rational design of more effective prodrugs and engineered nitroreductases with enhanced catalytic activity and substrate specificity. This technical guide provides an in-depth overview of the computational approaches used to model nitroreductase interactions, supported by quantitative data and detailed experimental protocols.

Quantitative Data on Nitroreductase Interactions

Understanding the kinetics and binding affinities of nitroreductases with their substrates and inhibitors is fundamental to developing effective therapeutic strategies. This section summarizes key quantitative data for commonly studied E. coli nitroreductases, NfsA and NfsB.

Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for characterizing enzyme-substrate interactions. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the substrate's binding affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| E. coli NfsB (Wild-Type) | CB1954 | ~190 | ~42 | ~2.3 x 10⁵ | [1] |

| E. coli NfsB (T41L/N71S) | CB1954 | - | - | - | [2][3] |

| E. coli NfsB (T41Q/N71S/F124T) | CB1954 | - | - | - | [2][3] |

| E. coli NfsA (Wild-Type) | Nitrofurazone | 27 | 25 | - | [4][5] |

| E. coli NfsA (Wild-Type) | CB1954 | 190 | 42 | 2.3 x 10⁵ | [1] |

| E. coli NfsA (Wild-Type) | Nitrofurantoin | 20.6 | 81 | - | [1] |

Note: Some values for mutants were not explicitly found in the provided search results as specific numerical values, but their improved activity is discussed qualitatively.

Inhibition Constants

Inhibitors are essential tools for studying enzyme mechanisms and can also have therapeutic applications. The inhibition constant (Ki) quantifies the binding affinity of an inhibitor to an enzyme[6][7][8]. A lower Ki value indicates a more potent inhibitor. The half-maximal inhibitory concentration (IC50) is another common measure of inhibitor potency[9].

| Enzyme | Inhibitor/Prodrug | Ki (µM) | IC50 (µM) | Cell Line | Reference |

| E. coli NfsA | Ellagic acid | 0.40 | 0.67 | - | [9][10] |

| E. coli NfsA | Betulinic acid | 0.68 | - | - | [9][10] |

| V. vulnificus NfsB (Wild-Type) | Metronidazole | - | - | E. coli | [11][12] |

| NTR 2.0 (Engineered NfsB) | Metronidazole | - | - | E. coli | [11][12] |

| E. coli NfsB | CB1954 | - | - | WiDr, SK-OV-3, V79 | [13] |

| Engineered NTR | 2f (LSD1 Inhibitor Prodrug) | - | 0.9 | THP1-NTR+ | [14] |

| Engineered NTR | 1c (LSD1 Inhibitor Prodrug) | - | 3.8 | THP1-NTR+ | [14] |

Molecular Docking Scores

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity through a scoring function[15][16]. Lower docking scores generally indicate more favorable binding interactions.

| Enzyme | Ligand | Docking Score (kcal/mol) | Reference |

| E. coli NfsB (1YKI) | Compound 25 | - | [17] |

| iNOS | Compound 5 (Nitro benzamide derivative) | - | [15][18] |

| iNOS | Compound 6 (Nitro benzamide derivative) | - | [15][18] |

| Heme binding protein (6EU8) | Aza compounds | -5.2 to -8.0 | [16] |

Note: Specific numerical docking scores were not consistently available in the search results, but the use of this technique was frequently mentioned.

Redox Potentials

The redox potential of a nitroreductase is a measure of its tendency to accept electrons, which is a critical aspect of its catalytic mechanism. There is a correlation between the kinetic parameters of nitroreductases and the redox properties of their nitroaromatic substrates[19][20].

| Enzyme/System | Redox Potential (mV vs. NHE) | Reference |

| E. coli NfsA | -215 ± 5 | [21] |

| E. coli Nitrate Reductase (Mo(V)/Mo(VI)) | +220 | [22] |

| E. coli Nitrate Reductase (Mo(IV)/Mo(V)) | +180 | [22] |

In Silico Modeling Workflow

A typical in silico workflow for studying nitroreductase interactions involves several key steps, from initial structural preparation to detailed mechanistic studies.

Experimental Protocols

In silico models are only as good as the experimental data used to validate them. This section provides detailed protocols for key experiments in nitroreductase research.

Protein Expression and Purification of Nitroreductase

Objective: To produce and purify recombinant nitroreductase for use in subsequent assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the nitroreductase gene (e.g., pET vector)

-

Luria-Bertani (LB) broth and agar plates

-

Appropriate antibiotic (e.g., ampicillin or kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column equilibrated with lysis buffer.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged nitroreductase with elution buffer.

-

Dialysis: Dialyze the eluted protein against storage buffer to remove imidazole and store at -80°C.

Nitroreductase Activity Assay

Objective: To measure the catalytic activity of purified nitroreductase.

Materials:

-

Purified nitroreductase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Nitroaromatic substrate (e.g., CB1954, nitrofurazone) dissolved in DMSO

-

NAD(P)H

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, the nitroaromatic substrate at various concentrations, and NAD(P)H.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified nitroreductase to each well.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (for NAD(P)H oxidation) or the appearance of the product at its specific wavelength over time.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

Site-Directed Mutagenesis of Nitroreductase

Objective: To introduce specific mutations into the nitroreductase gene to study structure-function relationships or to engineer enzymes with improved properties.

Materials:

-

Plasmid DNA containing the wild-type nitroreductase gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation.

-

PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will generate a linear, mutated plasmid.

-

DpnI Digestion: Digest the PCR product with DpnI to specifically degrade the methylated, parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Signaling Pathway in GDEPT

The therapeutic effect of nitroreductase in GDEPT is a result of a multi-step process that begins with gene delivery and culminates in cancer cell death.

Conclusion

In silico modeling is an indispensable tool in the study of nitroreductase interactions, providing valuable insights that guide experimental research and the development of novel therapeutic agents. By combining computational techniques such as molecular docking, molecular dynamics simulations, and QM/MM methods with robust experimental validation, researchers can elucidate the molecular determinants of substrate specificity and catalytic efficiency. The continued integration of these approaches holds great promise for the design of next-generation nitroreductase-based therapies with improved efficacy and safety profiles.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. Steady-state and stopped-flow kinetic studies of three Escherichia coli NfsB mutants with enhanced activity for the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. cjnmcpu.com [cjnmcpu.com]

- 10. Inhibition of Escherichia coli nitroreductase by the constituents in Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroreductase‐Mediated Release of Inhibitors of Lysine‐Specific Demethylase 1 (LSD1) from Prodrugs in Transfected Acute Myeloid Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reduction properties of nitrated naphthalenes: relationship between electrochemical reduction potential and the enzymatic reduction by microsomes or cytosol from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies [mdpi.com]

- 22. [PDF] Oxidation--reduction potentials of molybdenum and iron--sulphur centres in nitrate reductase from Escherichia coli. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling of Nitro Red (Toluidine Red)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for Nitro Red, a synthetic organic azo dye. For clarity, this guide refers to the compound by its common chemical name, Toluidine Red, also known under the Colour Index generic name C.I. Pigment Red 3. It is primarily used as a pigment in industrial coatings and as a staining agent in histology and microscopy.[1][2][3] Adherence to proper safety protocols is essential when handling this chemical to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

Toluidine Red is a dark red powder.[4] Its insolubility in water but solubility in many organic solvents are key considerations for its use and for potential cleanup scenarios.[3]

| Property | Data | Reference(s) |

| IUPAC Name | 1-[(4-methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol | [5] |

| Synonyms | C.I. Pigment Red 3, C.I. 12120, Hansa Red B | [4][5] |

| CAS Number | 2425-85-6 | [2][4] |

| EC Number | 219-372-2 | [4] |

| Molecular Formula | C₁₇H₁₃N₃O₃ | [1][5] |

| Molecular Weight | 307.30 g/mol | [5][6] |

| Appearance | Red powder | [4] |

| Melting Point | 270-272 °C | |

| Boiling Point | > 280 °C | [7] |

| Solubility | Insoluble in water; Slightly soluble in ethanol, xylene, ethers, ketones. | [3][5][7] |

| Density | 1.34 - 1.52 g/cm³ at 25 °C | [7] |

| Vapor Pressure | 0 Pa at 25 °C | [7] |

Toxicological Information

The toxicological properties of Toluidine Red have not been fully investigated.[4] However, available data suggests it should be handled with caution as it may cause irritation and has limited evidence of carcinogenic effect.[4]

| Parameter | Data / Finding | Reference(s) |

| Acute Oral Toxicity | LD50 (Rat, oral): > 2,000 mg/kg bw | [7] |

| Skin Irritation | May cause skin irritation.[4] Prolonged or repeated contact may result in defatting and drying of the skin, causing irritation and dermatitis (rash).[8] | [4][8] |

| Eye Irritation | May cause eye irritation.[4] Classified as a moderate eye irritant based on tests of similar mixtures, potentially causing tearing, reddening, and/or swelling.[8] | [4][8] |

| Inhalation | May cause respiratory tract irritation.[4] Excessive inhalation may cause nasal and respiratory irritation and central nervous system effects.[8] | [4][8] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4] Ingestion can cause cyanosis.[3] | [3][4] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans.[9] There is limited evidence in experimental animals for the carcinogenicity of C.I. Pigment Red 3.[7] | [7][9] |

| Chronic Exposure | No information found.[4] | [4] |

Fire and Reactivity Data

Toluidine Red is a stable solid, but certain conditions and materials should be avoided. It is not considered flammable and has no listed flash point.

| Parameter | Data / Finding | Reference(s) |

| Flammability | May be combustible at high temperatures.[10] Not considered flammable. | [10] |

| Flash Point | Not applicable. | [4] |

| Autoignition Temperature | Not applicable. | [4] |

| Chemical Stability | Stable under normal temperatures and pressures.[4] | [4] |

| Conditions to Avoid | Dust generation, excess heat, incompatible materials.[4][10] | [4][10] |

| Incompatible Materials | Strong oxidizing agents.[4][10] | [4][10] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of nitrogen, irritating and toxic fumes and gases.[4][10] | [4][10] |

| Occupational Exposure Limits | No OSHA PELs or ACGIH TLVs are listed for this chemical. | [4] |

Safety and Handling

Proper handling procedures are critical to minimize exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4] Use with adequate ventilation to keep airborne concentrations low and minimize dust generation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent skin, eye, and respiratory exposure.

References

- 1. CAS 2425-85-6: Toluidine red | CymitQuimica [cymitquimica.com]

- 2. Toluidine red - Wikipedia [en.wikipedia.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Toluidine Red | C17H13N3O3 | CID 17047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. woodwrightfinish.com [woodwrightfinish.com]

- 9. CI PIGMENT RED 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

Nitro Red: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro Red (CAS No. 56431-61-9), chemically known as 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt, is a versatile azo dye with specific applications in sterilization monitoring and microbiological research.[1][2] This technical guide provides an in-depth overview of its commercial availability, key research applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a water-soluble organic dye.[3] While detailed physical and chemical properties are not extensively documented in publicly available literature, its primary characteristic is its ability to undergo a distinct and irreversible color change under specific chemical conditions.[1]

| Property | Value | Source |

| CAS Number | 56431-61-9 | [1][4][5][6] |

| Molecular Formula | C16H10N4Na2O9S2 | [6] |

| Synonym | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt | [1][7] |

Commercial Availability

This compound is available from various chemical suppliers for research purposes. The purity and formulation may vary by supplier.

| Supplier | Product Name | Purity | Available Quantities |

| Watson International Ltd | This compound | 98% min | 1g, 25kg, 200kg |

| ChemicalBook | This compound | - | Inquire |

| Biosynth | This compound | - | Inquire |

| Career Henan Chemical Co. | This compound | 98% | Inquire |

Research Applications

The primary research applications of this compound are centered around its properties as a chemical indicator.

Sterilization Indicator

This compound is a key component in chemical indicator inks used to monitor steam-formaldehyde sterilization processes.[1] It undergoes a distinct and irreversible color change when exposed to formaldehyde vapor in the presence of steam. This property allows for a clear visual confirmation that the sterilization process has been successfully completed. The indicator ink can be formulated with secondary dyes to achieve specific initial and final colors for easy interpretation.[1]

Detection of Azoreductase Activity

In the field of microbiology, this compound is utilized as a substrate for detecting azoreductase activity in anaerobic bacteria.[2] Azoreductases are enzymes that catalyze the reductive cleavage of azo bonds (-N=N-). A qualitative plate assay can be performed where the clearance of the red dye in the medium surrounding a bacterial colony indicates the presence of azoreductase activity.[2][8] This is particularly relevant in studies of the human intestinal microflora, where bacteria capable of metabolizing azo dyes are of interest.[2]

Experimental Protocols

Qualitative Plate Assay for Azoreductase Activity

This protocol is adapted from methodologies used for detecting azoreductase-producing bacteria.[2][8]

Materials:

-

Brain Heart Infusion (BHI) agar

-

Anaerobic bacterial culture

-

Anaerobic incubation system

Procedure:

-

Prepare BHI agar according to the manufacturer's instructions.

-

Autoclave the medium and then cool it to approximately 45-50°C.

-

Add a filter-sterilized stock solution of this compound to the molten agar to achieve a final concentration of 80 mg/L.[8]

-

Mix gently to ensure even distribution of the dye.

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

-

Inoculate the plates with the anaerobic bacterial isolates to be tested.

-

Incubate the plates under anaerobic conditions at 37°C overnight.[8]

-

Observe the plates for zones of clearance around the bacterial colonies. A clear halo against the red background indicates azoreductase activity.

Signaling Pathways and Workflows

Logical Workflow for Sterilization Process Verification

The following diagram illustrates the logical workflow for using a this compound-based indicator in a steam-formaldehyde sterilization process.

Caption: Workflow for using a this compound indicator to verify the success of a sterilization cycle.

Experimental Workflow for Azoreductase Activity Screening

This diagram outlines the experimental steps for screening anaerobic bacteria for azoreductase activity using a this compound plate assay.

Caption: Experimental workflow for the qualitative detection of azoreductase activity in bacteria.

References

- 1. US20030113923A1 - Steam-formaldehyde sterilization process indicator inks - Google Patents [patents.google.com]

- 2. journals.asm.org [journals.asm.org]

- 3. 2,7-Naphthalenedisulfonic acid, 4-[(1-amino-5-hydroxynaphthalenyl)azo]-5-hydroxy-, disodium salt | 1323-94-0 [amp.chemicalbook.com]

- 4. This compound CAS#: 56431-61-9 [m.chemicalbook.com]

- 5. This compound | 56431-61-9 [chemicalbook.com]

- 6. This compound, CasNo.56431-61-9 Watson International Ltd United Kingdom [watson.lookchem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. lib.zu.edu.pk [lib.zu.edu.pk]

Methodological & Application

Application Notes and Protocols for Nitro Red Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro Red staining is a powerful fluorescence-based method used to detect and visualize nitroreductase (NTR) activity in living cells. Nitroreductases are enzymes that are overexpressed under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment in solid tumors.[1][2] This makes fluorescent probes for NTR valuable tools for identifying hypoxic cells, which is crucial in cancer research and the development of hypoxia-activated prodrugs.[3][4]

The principle of this compound staining involves a non-fluorescent or weakly fluorescent probe that, upon enzymatic reduction of its nitro group by NTR in the presence of a cofactor like NADH, is converted into a highly fluorescent product.[5][6] This "turn-on" fluorescence response allows for the sensitive and selective imaging of NTR activity and, by extension, cellular hypoxia.[7]

This document provides a detailed protocol for using nitroreductase-sensitive fluorescent probes for live-cell imaging, along with key quantitative data and visualizations to guide researchers in their experimental design.

Signaling Pathway and Mechanism of Action

The detection of nitroreductase activity using "this compound" type probes is based on a specific enzymatic reaction. The probe, which is typically a nitroaromatic compound, acts as a substrate for the nitroreductase enzyme. In the presence of a reduced cofactor, most commonly Nicotinamide Adenine Dinucleotide (NADH), the enzyme catalyzes the reduction of the nitro group on the probe to an amino group.[2][5] This chemical transformation induces a significant change in the electronic properties of the molecule, leading to the "turn-on" of a strong fluorescent signal.[6]

Caption: Mechanism of this compound probe activation by nitroreductase.

Quantitative Data Summary